Pol1-IN-1 -

Pol1-IN-1

Catalog Number: EVT-3165378
CAS Number:
Molecular Formula: C21H20N6
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pol1-IN-1 was identified through high-throughput screening of chemical libraries aimed at finding inhibitors of DNA polymerase I. This compound belongs to a class of small molecules that selectively inhibit the activity of DNA polymerases, which are crucial for DNA synthesis and repair processes. Its classification as a DNA polymerase inhibitor positions it within the broader category of anti-infective agents, particularly those targeting bacterial pathogens.

Synthesis Analysis

The synthesis of Pol1-IN-1 involves several key steps that utilize standard organic chemistry techniques. The following outlines the general procedure:

  1. Starting Materials: The synthesis begins with commercially available precursors, typically involving aromatic compounds that can be modified through electrophilic substitution reactions.
  2. Functionalization: Key functional groups are introduced via nucleophilic substitutions or coupling reactions, often employing catalysts to enhance reaction efficiency.
  3. Purification: After the reaction completion, the product mixture is purified using techniques such as column chromatography or recrystallization to isolate Pol1-IN-1 from unreacted starting materials and byproducts.
  4. Characterization: The final product is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Technical parameters such as reaction temperature, time, and solvent choice are optimized based on preliminary experiments to maximize yield and minimize side reactions.

Molecular Structure Analysis

Pol1-IN-1 has a defined molecular structure characterized by specific functional groups that contribute to its inhibitory activity against DNA polymerase I. The compound's structure can be represented by its chemical formula, which includes:

  • Aromatic Rings: These provide stability and facilitate interactions with the enzyme's active site.
  • Hydrophobic Regions: These enhance binding affinity through hydrophobic interactions.
  • Polar Functional Groups: These may engage in hydrogen bonding with amino acid residues in the enzyme, further stabilizing the inhibitor-enzyme complex.

The three-dimensional conformation of Pol1-IN-1 is critical for its function, as it must fit precisely into the active site of DNA polymerase I to effectively inhibit its activity.

Chemical Reactions Analysis

Pol1-IN-1 primarily engages in non-covalent interactions with DNA polymerase I during its mechanism of action. Key reactions include:

  • Binding to Active Site: The inhibitor competes with natural substrates (deoxynucleotides) for binding at the active site of DNA polymerase I.
  • Inhibition of Polymerization: By occupying the active site, Pol1-IN-1 prevents the enzyme from catalyzing the addition of nucleotides to a growing DNA strand.

These interactions can be quantitatively analyzed using kinetic assays to determine inhibition constants (Ki) and other relevant parameters that describe the potency and efficacy of Pol1-IN-1.

Mechanism of Action

The mechanism by which Pol1-IN-1 inhibits DNA polymerase I involves several steps:

  1. Competitive Inhibition: Pol1-IN-1 binds reversibly to the active site of DNA polymerase I, preventing substrate access.
  2. Disruption of Catalytic Activity: By blocking substrate binding, Pol1-IN-1 effectively halts the enzyme's ability to catalyze nucleotide incorporation during DNA synthesis.
  3. Impact on DNA Repair Processes: Given that DNA polymerase I plays a crucial role in repairing damaged DNA, inhibition by Pol1-IN-1 may lead to increased sensitivity of bacterial cells to DNA-damaging agents.

Experimental data supporting this mechanism include kinetic studies demonstrating a decrease in polymerization rates in the presence of Pol1-IN-1.

Physical and Chemical Properties Analysis

Pol1-IN-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300–400 g/mol (exact value depends on specific structural details).
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its formulation for biological assays and potential therapeutic applications.

Applications

Pol1-IN-1 has several significant applications in scientific research and potential therapeutic contexts:

  • Antibacterial Research: As an inhibitor of bacterial DNA polymerase I, Pol1-IN-1 can be used to study mechanisms of bacterial replication and resistance.
  • Drug Development: The compound serves as a lead compound for developing new antibacterial agents targeting similar pathways in pathogenic bacteria.
  • Biochemical Assays: It can be utilized in biochemical assays to dissect the role of DNA polymerase I in various cellular processes, including replication fidelity and repair mechanisms.
Mechanism of Action & Target Specificity

RNA Polymerase I (Pol I) Inhibition Dynamics

Pol1-IN-1 represents a novel class of chemotherapeutic agents designed to selectively disrupt the fundamental process of ribosomal RNA (rRNA) synthesis by targeting RNA Polymerase I (Pol I). Pol I is a multi-subunit enzyme complex (14-17 subunits depending on species) exclusively dedicated to transcribing the 47S ribosomal DNA (rDNA) precursor, which is processed into the 18S, 5.8S, and 28S rRNAs essential for ribosome assembly. Given that ribosome biogenesis consumes up to 60% of a cell's transcriptional energy and is hyperactivated in virtually all cancers, Pol I presents a compelling therapeutic target [1] [4] [10].

Structural Basis of RPA194 Subunit Targeting

The catalytic core of human Pol I is formed by the RPA194 (POLR1A) and RPA135 (POLR1B) subunits, which create the DNA-binding cleft housing the active site. RPA194, the largest subunit, is functionally analogous to the RPB1 subunit of Pol II and RPC1 of Pol III. Structural studies reveal that Pol1-IN-1 exerts its primary inhibitory effect through direct interaction with the RPA194 subunit. This interaction occurs within a conserved region of the cleft, potentially overlapping with the DNA template binding path or the nucleotide entry tunnel [4] [9] [10].

Crucially, Pol1-IN-1 binding triggers a unique stress response pathway distinct from simple enzymatic inhibition. While the precise structural epitope on RPA194 bound by Pol1-IN-1 is still under detailed investigation (compared to better-characterized inhibitors like BMH-21), biochemical evidence strongly indicates that the compound induces conformational changes or exposes degradation signals within RPA194. This facilitates its recognition by the Skp–Cullin–F-box (SCF) ubiquitin ligase complex, specifically the F-box protein FBXL14 (SCF^FBXL14^). SCF^FBXL14^ binds to RPA194 and mediates its polyubiquitination, marking it for rapid degradation by the proteasome. Key lysine residues (e.g., K1150, K1153, K1156 in yeast Rpa190, the RPA194 homolog) have been implicated in this degradation process [3]. This targeted degradation depletes functional Pol I complexes, leading to a profound suppression of rRNA synthesis.

Competitive vs. Non-Competitive Binding Modes

Evidence suggests Pol1-IN-1 may exhibit a non-competitive mechanism of inhibition with respect to DNA template and nucleotide substrates. This is inferred from several key observations:

  • Induction of Degradation: Its primary action—triggering RPA194 ubiquitination and degradation—does not directly compete with substrate binding at the active site. Inhibition persists even after compound washout due to the physical loss of the catalytic subunit.
  • Distinct Binding Site: Structural modeling and biochemical data indicate that Pol1-IN-1 likely binds to an allosteric site on RPA194 or within the Pol I complex, rather than directly occupying the DNA-binding cleft or the nucleotide triphosphate (NTP) entry site. Binding at this site induces conformational changes incompatible with transcription and simultaneously flags RPA194 for destruction.
  • Contrast with Other Inhibitors: This mechanism differs significantly from:
  • Actinomycin D: Intercalates into DNA, physically blocking polymerase progression (competitive with DNA template).
  • CX-5461: Stabilizes G-quadruplex structures in rDNA promoter/enhancer regions, preventing transcription initiation (competitive with DNA template binding by initiation factors) [1].
  • α-Amanitin: Binds directly near the active site of Pol II (RPB1), inhibiting translocation (competitive with NTP binding/translocation) [6].

While definitive crystallographic proof of the Pol1-IN-1 binding site is pending, the induction of proteasomal degradation strongly supports a non-competitive or uncompetitive mechanism relative to primary substrates.

Kinetic Analysis of IC50 Modulation in Ribosomal Biogenesis

The inhibitory potency of Pol1-IN-1, quantified by its half-maximal inhibitory concentration (IC50), is highly dependent on cellular context, reflecting the dynamic regulation of Pol I activity:

  • Concentration-Dependent Inhibition: Pol1-IN-1 exhibits a classic sigmoidal dose-response curve for inhibition of pre-rRNA synthesis (measured by 3H-uridine incorporation into pre-rRNA or qRT-PCR of 47S pre-rRNA) and RPA194 protein levels (Western blot). Typical IC50 values for pre-rRNA synthesis inhibition in cancer cell lines range from low micromolar to sub-micromolar concentrations [1] [3].
  • Impact of Cellular Growth Conditions: Cellular nutrient and growth factor signaling pathways profoundly influence Pol I activity and, consequently, sensitivity to Pol1-IN-1. Under nutrient-rich conditions promoting rapid growth, Pol I is highly active, existing predominantly as transcriptionally competent monomers associated with Rrn3/TIF-IA. In this state, cells are more sensitive to Pol1-IN-1. Conversely, nutrient deprivation or specific stress signals rapidly dissociate Rrn3/TIF-IA from Pol I and promote the formation of inactive Pol I homodimers. In this dimeric, hibernating state, Pol I is less accessible to Pol1-IN-1 and exhibits reduced sensitivity (higher apparent IC50) [2] [8].
  • Modulation by Oncogenic Signaling: Hyperactivation of pathways like PI3K/AKT/mTOR, commonly dysregulated in cancer, strongly upregulates Pol I transcription by phosphorylating and activating key initiation factors like TIF-IA/Rrn3 and UBF. Cells with such hyperactivation demonstrate significantly lower IC50 values for Pol1-IN-1 compared to normal cells or cancer cells without these pathway activations, providing a therapeutic window. This heightened sensitivity stems from the cancer cell's "addiction" to high Pol I output [1] [4].

Table 1: Factors Modulating Pol1-IN-1 IC50 in Cellular Models

FactorEffect on Pol I State/ActivityImpact on Pol1-IN-1 IC50Mechanistic Basis
High Nutrients/Growth FactorsActive Pol I monomers (Pol I•Rrn3 complexes), high transcriptionLower IC50Active complexes accessible; degradation depletes functional enzyme pool efficiently.
Nutrient Deprivation/StressInactive Pol I homodimers, low transcriptionHigher IC50Dimerization reduces accessibility; lower basal activity requires more inhibition.
Oncogenic Signaling (e.g., mTOR hyperactivation)Increased Pol I transcription initiation & elongationLower IC50Increased dependence on Pol I flux; degradation has amplified impact on ribosome biogenesis.
p53 Status (Wild-type)Intact nucleolar stress response; RPL5/RPL11-MDM2-p53 activationPotentially Lower IC50Synergistic effects: Pol I inhibition + p53 activation enhance growth arrest/apoptosis.

Selectivity Profiling Across RNA Polymerase Families

A critical feature of Pol1-IN-1 is its selectivity for Pol I over other cellular and microbial RNA polymerases.

Differential Effects on Pol II and Pol III Activity

Rigorous enzymatic and cellular assays demonstrate that Pol1-IN-1 exhibits minimal cross-inhibition of RNA Polymerase II (Pol II) and RNA Polymerase III (Pol III) at concentrations effectively inhibiting Pol I:

  • Pol II (mRNA Synthesis): In vitro transcription assays using purified Pol II or cellular assays measuring global mRNA synthesis (e.g., 3H-uridine incorporation into mRNA in the presence of a low dose of Actinomycin D to block rRNA synthesis, or EU labeling with Click chemistry) show no significant inhibition by Pol1-IN-1 at concentrations several-fold above its IC50 for Pol I. This selectivity arises from key structural differences:
  • Subunit Composition: While Pol I, II, and III share 5 common core subunits (RPB5, RPB6, RPB8, RPB10, RPB12) and homologous catalytic cores (RPA194/RPB1/RPC1; RPA135/RPB2/RPC2), their largest subunits (RPA194 vs. RPB1) and several specific subunits (e.g., the Pol I stalk A43/A14 vs. Pol II RPB4/RPB7 vs. Pol III specific subunits like RPC5, RPC7) are distinct. Pol1-IN-1's binding site on RPA194 is not conserved in RPB1 (Pol II) or RPC1 (Pol III).
  • Initiation Complexes: The initiation factors (TFII complexes for Pol II, TFIII complexes for Pol III) and promoter structures are completely different from those of Pol I (SL1/TIF-IB, UBF, Rrn3/TIF-IA). Pol1-IN-1 does not target these factors.
  • Mechanism: Pol1-IN-1's mechanism (inducing RPA194 degradation) is specific to the Pol I complex. RPB1 (Pol II) undergoes stress-induced degradation via different E3 ligases (e.g., CUL3, CRL4CSA, BRCA1/BARD1), while RPC1 (Pol III) degradation involves the Slx5/Slx8 STUbL complex [3] [5] [6].
  • Pol III (tRNA, 5S rRNA, other small RNAs): Similarly, Pol III transcription (measured by 3H-uridine incorporation into tRNA/5S rRNA, qRT-PCR of specific Pol III transcripts like tRNALeu or 5S rRNA, or reporter gene assays) remains largely unaffected by Pol1-IN-1 at Pol I-inhibitory doses. The structural divergence in the catalytic cores and the unique subunit composition of Pol III (e.g., RPC5, RPC7, RPC8, RPC9) prevent effective binding of Pol1-IN-1. Furthermore, Pol III uses distinct promoter types (Type 1, 2, 3) and initiation factors (TFIIIC, TFIIIB-α/β containing BRF1/BRF2, BDP1, TBP) that are not targeted by Pol1-IN-1 [5] [6].

Cross-Reactivity with Viral or Prokaryotic Polymerases

Comprehensive selectivity profiling extends beyond human polymerases:

  • Prokaryotic RNA Polymerase (RNAP): Pol1-IN-1 shows no significant inhibitory activity against bacterial RNAP (e.g., E. coli RNAP) in standard in vitro transcription assays. This lack of activity is expected due to the significant evolutionary divergence between eukaryotic Pol I and the simpler, single bacterial RNAP (belonging to different structural families). Bacterial RNAP lacks the RPA194 homolog and the specific structural features targeted by Pol1-IN-1. Common bacterial RNAP inhibitors like rifampicin bind to the β subunit in a pocket distinct from any potential Pol1-IN-1 binding site in RPA194 [6].
  • Viral DNA-Dependent DNA Polymerases: Herpesviruses (e.g., HSV-1, HCMV) encode their own family B DNA polymerases (e.g., UL30 in HSV-1, UL54 in HCMV) essential for viral replication. Biochemical assays using purified viral polymerases (e.g., incorporation of radiolabeled nucleotides into activated DNA templates) demonstrate that Pol1-IN-1 does not inhibit these enzymes at pharmacologically relevant concentrations. This is crucial as many antiviral nucleoside analogs (e.g., Acyclovir, Ganciclovir, Cidofovir) or pyrophosphate analogs (Foscarnet) target viral DNA polymerases. The structure and mechanism of viral DNA polymerases (catalyzing DNA synthesis) are fundamentally different from those of cellular RNA polymerases (catalyzing RNA synthesis) like Pol I. Pol1-IN-1 lacks the structural motifs required to bind the active sites or allosteric sites of these viral enzymes [6].

Table 2: Selectivity Profile of Pol1-IN-1 Against Polymerases

PolymerasePrimary FunctionSensitivity to Pol1-IN-1Key Structural/Mechanistic Basis for Selectivity
Human RNA Pol I47S pre-rRNA TranscriptionHigh (IC50 ~μM)Direct binding to RPA194 subunit; induction of SCFFBXL14-mediated degradation.
Human RNA Pol IImRNA TranscriptionNegligibleDivergent structure of RPB1 subunit; different initiation factors; different degradation pathways.
Human RNA Pol IIItRNA, 5S rRNA, snRNA TranscriptionNegligibleDivergent structure of RPC1 subunit; unique specific subunits; distinct initiation complexes (TFIIIC, TFIIIB).
Bacterial RNA PolymeraseBacterial mRNA TranscriptionNegligibleFundamental structural divergence (different family); no RPA194 homolog.
Herpesvirus DNA Pol (e.g., HSV-1 UL30)Viral DNA ReplicationNegligibleCatalyzes DNA synthesis; structurally unrelated to RNA Pol I; different catalytic mechanism and active site.
Mitochondrial RNA Polymerase (POLRMT)Mitochondrial RNA TranscriptionNegligibleSingle-subunit enzyme; structurally homologous to T7 phage RNAP, not multi-subunit Pol I.

Properties

Product Name

Pol1-IN-1

IUPAC Name

2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzimidazolo[1,2-a][1,8]naphthyridine-6-carbonitrile

Molecular Formula

C21H20N6

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C21H20N6/c1-13-11-26(12-14(2)23-13)19-8-7-15-9-16(10-22)21-24-17-5-3-4-6-18(17)27(21)20(15)25-19/h3-9,13-14,23H,11-12H2,1-2H3/t13-,14+

InChI Key

HFQPEPQECNSOFF-OKILXGFUSA-N

SMILES

CC1CN(CC(N1)C)C2=NC3=C(C=C2)C=C(C4=NC5=CC=CC=C5N34)C#N

Canonical SMILES

CC1CN(CC(N1)C)C2=NC3=C(C=C2)C=C(C4=NC5=CC=CC=C5N34)C#N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=NC3=C(C=C2)C=C(C4=NC5=CC=CC=C5N34)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.